molecular formula C12H21N B111965 Adamantan-1-ylmethyl-methyl-amine CAS No. 153461-22-4

Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965
CAS No.: 153461-22-4
M. Wt: 179.3 g/mol
InChI Key: DQSIEXZABIATEF-UHFFFAOYSA-N
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Description

Adamantan-1-ylmethyl-methyl-amine is a chemical compound with the molecular formula C12H21N. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The adamantane framework imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Mechanism of Action

Mode of Action

It is known that the adamantane structure has a high reactivity, which offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific interactions of Adamantan-1-ylmethyl-methyl-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of the class of organic compounds known as polycyclic hydrocarbons . These compounds are made up only of carbon and hydrogen atoms, and their interactions with biochemical pathways are diverse and complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-ylmethyl-methyl-amine typically involves the reaction of adamantanone with methylamine. One common method is the reductive amination of adamantanone using methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Adamantan-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Adamantan-1-ylmethyl-methyl-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.

    Medicine: Adamantane derivatives, including this compound, are explored for their use in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials that benefit from the stability and rigidity of the adamantane structure.

Comparison with Similar Compounds

Adamantan-1-ylmethyl-methyl-amine can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral properties, particularly against the influenza virus.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

    Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.

Uniqueness: this compound stands out due to its specific structural features and the versatility of its applications in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

1-(1-adamantyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSIEXZABIATEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388389
Record name Adamantan-1-ylmethyl-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153461-22-4
Record name Adamantan-1-ylmethyl-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(adamantan-1-yl)methyl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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